molecular formula C17H15NO4 B12958538 (R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B12958538
M. Wt: 297.30 g/mol
InChI Key: IIXRKOHTDRHQQN-CYBMUJFWSA-N
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Description

®-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dioxoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Dioxolo Ring: The dioxolo ring can be formed through a cyclization reaction, where the intermediate product is treated with a suitable reagent, such as a diol, under acidic conditions.

Industrial Production Methods

Industrial production of ®-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Products may include hydroxylated or carbonylated derivatives.

    Reduction: Products may include dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Products may include derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

®-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.

Mechanism of Action

The mechanism of action of ®-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the methoxyphenyl and dioxolo groups.

    6-Methoxyquinoline: Contains a methoxy group but lacks the dioxolo ring.

    Dioxoloquinoline: Contains the dioxolo ring but lacks the methoxyphenyl group.

Uniqueness

®-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is unique due to the combination of the methoxyphenyl group and the dioxoloquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoline derivatives. The presence of the methoxy group enhances its solubility and reactivity, while the dioxolo ring contributes to its stability and ability to interact with biological targets.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(6R)-6-(3-methoxyphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

InChI

InChI=1S/C17H15NO4/c1-20-11-4-2-3-10(5-11)13-7-15(19)12-6-16-17(22-9-21-16)8-14(12)18-13/h2-6,8,13,18H,7,9H2,1H3/t13-/m1/s1

InChI Key

IIXRKOHTDRHQQN-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CC(=O)C3=CC4=C(C=C3N2)OCO4

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)C3=CC4=C(C=C3N2)OCO4

Origin of Product

United States

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